3-Piperidinylmethyl 2-furoate hydrochloride 3-Piperidinylmethyl 2-furoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220020-31-4
VCID: VC2671600
InChI: InChI=1S/C11H15NO3.ClH/c13-11(10-4-2-6-14-10)15-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H
SMILES: C1CC(CNC1)COC(=O)C2=CC=CO2.Cl
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7 g/mol

3-Piperidinylmethyl 2-furoate hydrochloride

CAS No.: 1220020-31-4

Cat. No.: VC2671600

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.7 g/mol

* For research use only. Not for human or veterinary use.

3-Piperidinylmethyl 2-furoate hydrochloride - 1220020-31-4

Specification

CAS No. 1220020-31-4
Molecular Formula C11H16ClNO3
Molecular Weight 245.7 g/mol
IUPAC Name piperidin-3-ylmethyl furan-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c13-11(10-4-2-6-14-10)15-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H
Standard InChI Key CJEPABUXARKPSE-UHFFFAOYSA-N
SMILES C1CC(CNC1)COC(=O)C2=CC=CO2.Cl
Canonical SMILES C1CC(CNC1)COC(=O)C2=CC=CO2.Cl

Introduction

3-Piperidinylmethyl 2-furoate hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.7 g/mol . It belongs to the class of carboxylic acid derivatives, specifically furoate esters, which are known for their diverse biological activities and applications in pharmaceuticals. The compound features a piperidine ring attached to a furoate ester, providing it with unique chemical and biological properties.

Synthesis of 3-Piperidinylmethyl 2-furoate hydrochloride

The synthesis of 3-Piperidinylmethyl 2-furoate hydrochloride typically involves the reaction of 2-furoic acid with piperidine. This process can be conducted through several methods, including the use of 2-furoyl chloride and a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The synthesis requires careful control of temperature and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are employed to monitor the reaction progress and characterize the final product.

Applications

3-Piperidinylmethyl 2-furoate hydrochloride has diverse applications across several fields:

  • Biopharmaceuticals: It is used in the synthesis of biopharmaceuticals due to its role in forming piperidine derivatives, which are crucial in drug design.

  • Analytical Chemistry: The compound is used for its properties in spectrophotometric methods for estimating pharmaceutical compounds.

  • Controlled Environment Science: It contributes to maintaining cleanroom environments critical for pharmaceutical production.

  • Battery Technology: It is involved in the synthesis of complex organic molecules for battery components.

  • Life Sciences: It plays a role in drug discovery and development by being a key component in the synthesis of bioactive molecules.

Research Findings

Research into the biological activity of 3-Piperidinylmethyl 2-furoate hydrochloride suggests potential interactions with various biological targets. Its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity. Preliminary studies indicate that compounds derived from it could exhibit pharmacological properties, although detailed investigations are ongoing to elucidate its precise biological effects.

Comparison with Other Piperidine Derivatives

Compound NameStructure DescriptionUnique Features
PiperidineSimple six-membered ring containing one nitrogen atomBasic structure without functional groups
PiperidinonePiperidine ring with a ketone groupContains carbonyl functionality
SpiropiperidinesPiperidine ring fused to another ring systemProvides additional structural complexity
4-Piperidinylmethyl 2-furoate hydrochlorideSimilar furoate structure but with nitrogen at position fourDifferent positioning alters reactivity
3-Piperidinylmethyl 2-furoate hydrochlorideCombination of piperidine ring and furoate esterImparts distinct chemical and biological properties

The uniqueness of 3-Piperidinylmethyl 2-furoate hydrochloride lies in its combination of the piperidine ring and furoate ester, which imparts distinct chemical and biological properties not found in simpler derivatives.

Suppliers and Availability

3-Piperidinylmethyl 2-furoate hydrochloride is available from suppliers such as Matrix Scientific, with various packaging options and prices . The compound is classified as an irritant, requiring appropriate handling precautions .

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